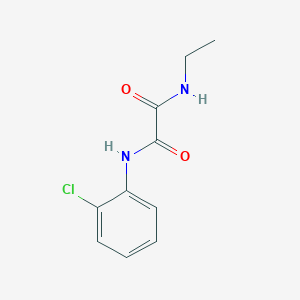

N-(2-chlorophenyl)-N'-ethylethanediamide

Description

Overview of Ethanediamide (Oxamide) Derivatives in Chemical Research

Ethanediamide derivatives are compounds containing the O=C-C=O diamide (B1670390) functional group. Their structural versatility, arising from the ability to introduce a wide array of substituents, has made them attractive targets for synthesis. Symmetrically substituted oxamides have been extensively studied; however, the synthesis of unsymmetrical derivatives, such as N-(2-chlorophenyl)-N'-ethylethanediamide, presents unique challenges and opportunities. nih.gov These compounds serve as valuable scaffolds in the development of new molecules with tailored properties.

Academic Significance of Substituted Phenyl and Alkyl Ethanediamide Architectures

The incorporation of both aromatic (phenyl) and aliphatic (alkyl) substituents onto the ethanediamide backbone gives rise to molecules with a combination of rigidity and flexibility. The phenyl group, particularly when substituted with electron-withdrawing groups like chlorine, can influence the electronic properties and conformational preferences of the molecule. The alkyl group, in this case, an ethyl group, can impact solubility and steric interactions. This combination of structural motifs is often explored in the design of bioactive molecules and functional materials. For instance, related amide structures have been investigated for their potential biological activities.

Structural Relationship of this compound to Broader Ethanediamide Classes

This compound belongs to the class of N-aryl-N'-alkyl oxamides. This class is a subset of the larger family of unsymmetrical ethanediamides. The synthesis of such compounds often involves multi-step procedures to selectively introduce different amine fragments to the oxalyl core. The presence of the ortho-chloro substituent on the phenyl ring introduces specific steric and electronic features that would distinguish it from other regioisomers (e.g., 3-chlorophenyl or 4-chlorophenyl derivatives) and from unsubstituted N-phenyl-N'-ethylethanediamide.

Current Research Gaps and Unexplored Chemical Avenues for this compound and its Analogues

The primary research gap concerning this compound is the lack of any published synthesis, characterization, or application studies specifically for this compound. While general methods for creating unsymmetrical oxamides are reported, their applicability and efficiency for this particular substitution pattern have not been documented. nih.gov

Future research could focus on:

Developing an efficient and selective synthesis for this compound.

Characterizing its physicochemical properties , including its solid-state structure through X-ray crystallography, and its spectroscopic data (NMR, IR, Mass Spectrometry).

Investigating its potential applications , for example, as a ligand in coordination chemistry, as a building block for polymers, or for its biological activity, drawing parallels from other substituted diamides.

Detailed Research Findings

As no specific research data for this compound has been found, a data table for this compound cannot be generated. To illustrate the type of data that would be relevant, a hypothetical data table for a related, generic N-aryl-N'-alkyl oxamide (B166460) is presented below.

Hypothetical Physicochemical and Spectroscopic Data for an N-Aryl-N'-Alkyl Oxamide

| Property | Data |

|---|---|

| Molecular Formula | C₁₀H₁₁ClN₂O₂ |

| Molecular Weight | 226.66 g/mol |

| Appearance | White crystalline solid |

| Melting Point | 150-152 °C |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 8.5 (br s, 1H, Ar-NH), 7.8 (d, 1H, Ar-H), 7.3 (t, 1H, Ar-H), 7.1 (t, 1H, Ar-H), 7.0 (d, 1H, Ar-H), 6.8 (br s, 1H, Alkyl-NH), 3.5 (q, 2H, -CH₂-), 1.3 (t, 3H, -CH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 160.2 (C=O), 159.8 (C=O), 135.0 (Ar C-Cl), 130.0 (Ar C-H), 128.5 (Ar C-H), 125.0 (Ar C-H), 122.0 (Ar C-H), 120.0 (Ar C-N), 35.0 (-CH₂-), 14.5 (-CH₃) |

| IR (KBr, cm⁻¹) | 3300 (N-H stretch), 1670 (C=O stretch, amide I), 1540 (N-H bend, amide II) |

| Mass Spec (EI) m/z | 226 [M]⁺, 155, 127, 72 |

Structure

3D Structure

Properties

IUPAC Name |

N'-(2-chlorophenyl)-N-ethyloxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN2O2/c1-2-12-9(14)10(15)13-8-6-4-3-5-7(8)11/h3-6H,2H2,1H3,(H,12,14)(H,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAMLAZYHXTWLFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C(=O)NC1=CC=CC=C1Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Chemical Transformations of N 2 Chlorophenyl N Ethylethanediamide

Established Synthetic Routes for Symmetrically and Unsymmetrically Substituted Ethanediamides

The preparation of both symmetrical and unsymmetrical ethanediamides can be achieved through several reliable methods. The choice of method often depends on the desired substitution pattern, the nature of the starting materials, and the required reaction conditions.

Synthesis via Oxalyl Halides and Amines

A common and highly effective method for synthesizing ethanediamides involves the reaction of an oxalyl halide, most frequently oxalyl chloride, with primary or secondary amines. wikipedia.orgrsc.org This reaction is a type of nucleophilic acyl substitution. For the synthesis of symmetrical ethanediamides, two equivalents of the same amine are reacted with one equivalent of oxalyl chloride. The reaction typically proceeds rapidly, often at low temperatures, to yield the corresponding N,N'-disubstituted ethanediamide and two equivalents of hydrogen chloride. wikipedia.org An organic base, such as triethylamine (B128534) or pyridine, is commonly added to neutralize the HCl byproduct, preventing the formation of amine hydrochlorides which would be unreactive. nih.gov

The mechanism involves a two-step nucleophilic addition-elimination process at each acyl chloride group. libretexts.org The amine acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of oxalyl chloride. This is followed by the expulsion of a chloride ion to form a mono-amido acyl chloride intermediate. A second amine molecule then reacts with the remaining acyl chloride group in a similar fashion to yield the final ethanediamide. libretexts.org

For the synthesis of unsymmetrical ethanediamides, a stepwise approach is necessary. This involves reacting one equivalent of the first amine with oxalyl chloride, ideally at low temperatures to favor the formation of the mono-amido acyl chloride intermediate. Subsequently, the second, different amine is introduced to the reaction mixture to react with the remaining acyl chloride functionality. Careful control of stoichiometry and reaction conditions is crucial to minimize the formation of symmetrical byproducts.

Table 1: Key Features of Ethanediamide Synthesis via Oxalyl Chloride

| Feature | Description |

|---|---|

| Reagents | Oxalyl chloride, Primary or Secondary Amines |

| Byproduct | Hydrogen Chloride (HCl) |

| Catalyst/Additive | Organic base (e.g., triethylamine, pyridine) to scavenge HCl |

| Reaction Type | Nucleophilic Acyl Substitution |

| Key Intermediate | Mono-amido acyl chloride (for unsymmetrical synthesis) |

| Advantages | High reactivity, generally good yields |

| Disadvantages | Oxalyl chloride is corrosive and moisture-sensitive |

Synthesis via Diethyl Oxalate (B1200264) and Amines

Another widely used method for the preparation of ethanediamides is the aminolysis of diethyl oxalate or other oxalate esters. rsc.orgstackexchange.com This approach is particularly useful as diethyl oxalate is less hazardous and more stable than oxalyl chloride. The reaction involves heating a mixture of diethyl oxalate with two equivalents of a primary or secondary amine. The reaction proceeds via nucleophilic acyl substitution, where the amine displaces the ethoxy groups of the diethyl oxalate to form the corresponding ethanediamide and ethanol (B145695) as a byproduct.

Primary amines react with diethyl oxalate to form N,N'-disubstituted oxamides, which are often solid products. stackexchange.com Secondary amines, on the other hand, tend to react to form oxamic esters, which are liquids. stackexchange.com This difference in reactivity and product state can be exploited for the separation of primary and secondary amines.

To synthesize unsymmetrical ethanediamides using this method, a stepwise addition of the amines is required, similar to the oxalyl chloride route. The first amine is reacted with diethyl oxalate to form an N-substituted oxamic ester intermediate. This intermediate can then be isolated and subsequently reacted with a second, different amine to yield the desired unsymmetrical ethanediamide. The temperature and reaction time for each step need to be carefully controlled to optimize the yield of the unsymmetrical product.

Other Conventional and Non-Conventional Approaches (e.g., Catalytic Carbonylation of Amines)

Beyond the classical methods using oxalyl chloride and diethyl oxalate, other synthetic strategies for ethanediamides have been developed. One such method is the oxidative carbonylation of amines using carbon monoxide. rsc.org This process often requires a catalyst, typically a transition metal complex, and an oxidant. While this method can be effective, it often involves the use of toxic carbon monoxide gas and requires specialized equipment.

More recently, sustainable approaches such as the acceptorless dehydrogenative coupling of ethylene (B1197577) glycol with amines, catalyzed by ruthenium pincer complexes, have been reported for the synthesis of oxalamides. rsc.org This method is highly atom-economical, producing hydrogen gas as the only byproduct. rsc.org The proposed mechanism involves the initial formation of an α-hydroxy amide from the dehydrogenative coupling of ethylene glycol and an amine, which then reacts with another amine molecule to form the ethanediamide. rsc.org

Hypothetical and Analogue-Derived Synthesis of N-(2-chlorophenyl)-N'-ethylethanediamide

Reaction Pathways Involving 2-chloroaniline (B154045) and Ethylethylamine Precursors with Oxalyl Linkers

A plausible and efficient route to synthesize this compound would involve a stepwise reaction utilizing an oxalyl linker, such as oxalyl chloride. The synthesis would commence with the slow addition of one equivalent of oxalyl chloride to a solution containing one equivalent of 2-chloroaniline in the presence of a non-nucleophilic base like triethylamine in an inert solvent (e.g., dichloromethane (B109758) or THF) at a low temperature (e.g., 0 °C). This would favor the formation of the mono-amido acyl chloride intermediate, N-(2-chlorophenyl)oxamoyl chloride.

Step 1: Formation of the Intermediate

Reactants: 2-chloroaniline, Oxalyl chloride

Base: Triethylamine

Solvent: Dichloromethane

Temperature: 0 °C

Product: N-(2-chlorophenyl)oxamoyl chloride

Following the formation of this intermediate, the second amine, ethylamine (B1201723), would be added to the reaction mixture. The ethylamine would then react with the remaining acyl chloride functionality of the intermediate to form the desired unsymmetrical product, this compound.

Step 2: Formation of the Final Product

Reactants: N-(2-chlorophenyl)oxamoyl chloride, Ethylamine

Base: Triethylamine (to neutralize HCl formed in this step)

Product: this compound

An alternative approach using diethyl oxalate would involve first reacting 2-chloroaniline with diethyl oxalate, likely under heating, to form the ethyl N-(2-chlorophenyl)oxamate intermediate. This intermediate would then need to be isolated and subsequently reacted with ethylamine, again likely with heating, to displace the remaining ethoxy group and form the target compound.

Considerations of Reaction Conditions and Reagent Selection

The successful synthesis of this compound hinges on careful control of the reaction conditions.

Stoichiometry: Precise control of the molar ratios of the reactants is critical to maximize the yield of the unsymmetrical product and minimize the formation of the two possible symmetrical ethanediamides (N,N'-bis(2-chlorophenyl)ethanediamide and N,N'-diethylethanediamide).

Temperature: Low temperatures during the addition of the first amine to oxalyl chloride are crucial to slow down the reaction rate and prevent the double addition of the first amine.

Order of Addition: The order in which the amines are added can influence the outcome. It is generally preferable to first react the less nucleophilic amine (in this case, likely 2-chloroaniline due to the electron-withdrawing effect of the chlorine atom) with the oxalyl linker before adding the more nucleophilic amine (ethylamine).

Solvent: An inert aprotic solvent such as dichloromethane, tetrahydrofuran (B95107) (THF), or diethyl ether is suitable to dissolve the reactants without participating in the reaction.

Base: The use of a non-nucleophilic organic base like triethylamine is essential to neutralize the hydrogen chloride generated during the reaction with oxalyl chloride, thus preventing the protonation and deactivation of the amine nucleophiles. nih.gov

Table 2: Proposed Reagents for the Synthesis of this compound

| Reagent | IUPAC Name | Role |

|---|---|---|

| 2-chloroaniline | 2-chloroaniline | Primary Amine Precursor |

| Ethylamine | Ethanamine | Primary Amine Precursor |

| Oxalyl chloride | Ethanedioyl dichloride | Oxalyl Linker |

| Triethylamine | N,N-Diethylethanamine | Base |

By carefully considering these factors, a synthetic chemist can design a robust and efficient procedure for the preparation of the target compound, this compound.

Advanced Chemical Transformations of this compound Scaffolding

The reactivity of this compound is primarily centered around its two key structural components: the ethanediamide bridge and the 2-chlorophenyl group. Each of these sites offers distinct opportunities for chemical modification, enabling the synthesis of a diverse array of derivatives.

Chemical Modifications at the Ethanediamide Linkage

The ethanediamide linkage, with its two amide bonds, is a critical site for chemical manipulation. Understanding the mechanisms of its formation and cleavage, as well as its reduction, is fundamental to leveraging this part of the molecule for synthetic purposes.

The formation of the amide bonds in this compound typically proceeds through the reaction of a derivative of oxalic acid (like oxalyl chloride or an oxalate ester) with 2-chloroaniline and ethylamine. The mechanism involves nucleophilic acyl substitution, where the amine nitrogen attacks the electrophilic carbonyl carbon of the oxalate derivative.

The cleavage of amide bonds is generally a challenging transformation due to their high stability, which arises from resonance delocalization of the nitrogen lone pair with the carbonyl group. nih.gov This resonance imparts a partial double bond character to the C-N bond, increasing the energy barrier for rotation and cleavage. Hydrolysis of the amide bonds in the ethanediamide linkage typically requires harsh conditions, such as strong acid or base and high temperatures.

Mechanistically, acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon for attack by water. In base-catalyzed hydrolysis, a hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate that subsequently collapses to yield a carboxylate and an amine. While specific kinetic studies on this compound are not extensively documented, the general principles of amide hydrolysis apply. nih.gov More advanced, milder methods for amide bond cleavage often involve enzymatic or metal-catalyzed processes, which can offer greater selectivity under less forcing conditions. nih.govnih.gov For instance, certain proteases or amidases could potentially cleave the ethanediamide linkage, although this would be highly dependent on enzyme specificity.

The twin amide functionalities of the ethanediamide core can be completely reduced to the corresponding amine. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is typically required for this transformation, as milder reagents like sodium borohydride (B1222165) are generally ineffective at reducing amides. wikipedia.orgucalgary.ca

The reduction of this compound with LiAlH₄ would yield N-(2-chlorophenyl)-N'-ethylethane-1,2-diamine. The established mechanism for this reaction involves the nucleophilic addition of a hydride ion from the AlH₄⁻ complex to each of the amide carbonyl carbons. ucalgary.ca This is followed by the collapse of the resulting tetrahedral intermediate and elimination of an oxygen-metal complex, forming a highly reactive iminium ion. A second hydride transfer to the iminium ion then furnishes the final diamine product. ucalgary.ca This transformation effectively converts the oxalamide bridge into a more flexible and basic ethylenediamine (B42938) linker, significantly altering the molecule's structural and electronic properties.

Table 1: Reduction of the Ethanediamide Linkage

| Starting Material | Reagent | Product | Reference |

|---|---|---|---|

| This compound | Lithium Aluminum Hydride (LiAlH₄) | N-(2-chlorophenyl)-N'-ethylethane-1,2-diamine | researcher.life |

Transformations Involving the 2-chlorophenyl Moiety

The 2-chlorophenyl ring is another key site for synthetic modification, allowing for the introduction of new functional groups through aromatic substitution reactions.

Electrophilic aromatic substitution (EAS) on the 2-chlorophenyl ring of this compound is influenced by the directing effects of both the chlorine atom and the N-acylethanediamide substituent. The chlorine atom is an ortho-, para-director but is deactivating due to its inductive electron-withdrawing effect. The amide group is also an ortho-, para-director and is activating, although its activating effect is attenuated by the electron-withdrawing nature of the adjacent carbonyl group.

The interplay of these two substituents determines the regioselectivity of the substitution. The powerful ortho-, para-directing nature of the amide group's nitrogen is expected to be the dominant influence. Steric hindrance from the ethanediamide chain may disfavor substitution at the ortho position (C6), making the para position (C4) the most likely site for electrophilic attack. The other ortho position (C2) is already substituted with chlorine.

Halogenation: Bromination or chlorination in the presence of a Lewis acid catalyst would be expected to yield primarily the 4-halo-2-chloro derivative.

Nitration: Reaction with a mixture of nitric acid and sulfuric acid would likely lead to the introduction of a nitro group at the 4-position. researchgate.netrsc.org Studies on the nitration of structurally related 3-(4-chlorophenyl)-2-methyl-quinazolin-4-one have shown that nitration occurs on the chlorophenyl ring. researchgate.net

Sulfonation: Treatment with fuming sulfuric acid would introduce a sulfonic acid group, again, most probably at the 4-position.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution on the 2-chlorophenyl Moiety

| Reaction | Electrophile | Predicted Major Product |

|---|---|---|

| Halogenation | Br⁺ or Cl⁺ | 4-Halo-N-(2-chlorophenyl)-N'-ethylethanediamide |

| Nitration | NO₂⁺ | N-(4-nitro-2-chlorophenyl)-N'-ethylethanediamide |

| Sulfonation | SO₃ | 4-(N'-ethylethanediamido)-3-chlorobenzenesulfonic acid |

Nucleophilic Aromatic Substitution on the Chlorophenyl Group

Nucleophilic aromatic substitution (SNA) on the 2-chlorophenyl ring, involving the displacement of the chlorine atom, is a challenging reaction. Aryl halides are generally unreactive towards nucleophiles unless the ring is activated by strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. In this compound, the N-acylethanediamide substituent is not a sufficiently strong EWG to significantly facilitate SNAr under standard conditions.

For SNAr to occur, the reaction would likely require harsh conditions, such as high temperatures and pressures, or the use of a strong nucleophile in a polar aprotic solvent. Alternatively, transition metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination, Suzuki coupling) would be more viable methods for replacing the chlorine atom with other functional groups.

The mechanism of a putative SNAr reaction would proceed via an addition-elimination pathway, where a nucleophile attacks the carbon bearing the chlorine atom to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Subsequent loss of the chloride ion would restore the aromaticity of the ring. However, without further activation, this pathway has a high activation energy.

Metal-Catalyzed Coupling Reactions (e.g., Suzuki, Heck, Sonogashira on the chlorophenyl group)

The presence of a chlorophenyl group in this compound provides a reactive handle for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in medicinal and materials chemistry for the construction of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound, catalyzed by a palladium(0) complex. diva-portal.orgmdpi.com For this compound, the aryl chloride can be coupled with a variety of aryl or vinyl boronic acids or their esters. This would lead to the synthesis of biaryl or aryl-vinyl derivatives, respectively. The general catalytic cycle involves the oxidative addition of the aryl chloride to the Pd(0) catalyst, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. diva-portal.org

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. libretexts.orgorganic-chemistry.orgmdpi.com The chlorophenyl group of this compound could potentially undergo a Heck reaction with various alkenes, such as acrylates, styrenes, or other vinyl compounds. This transformation would introduce a vinyl substituent at the 2-position of the phenyl ring. The reaction typically proceeds via oxidative addition of the aryl chloride to Pd(0), migratory insertion of the alkene into the palladium-carbon bond, and subsequent β-hydride elimination to release the product. libretexts.org

Sonogashira Coupling: The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. libretexts.orgbeilstein-journals.orgorganic-chemistry.org This reaction could be employed to introduce an alkynyl group onto the chlorophenyl ring of this compound. The resulting arylalkyne could serve as a versatile intermediate for further transformations. The catalytic cycle involves the formation of a copper acetylide, which then undergoes transmetalation to a palladium(II) complex, followed by reductive elimination. libretexts.org

Hypothetical Reaction Data:

While no specific experimental data for this compound is available, the following table provides a hypothetical representation of potential outcomes based on typical conditions for these reactions with similar aryl chlorides.

| Coupling Reaction | Reagents | Catalyst/Conditions | Hypothetical Product |

| Suzuki-Miyaura | Phenylboronic acid, Base (e.g., K₂CO₃) | Pd(PPh₃)₄, Solvent (e.g., Toluene/Water) | N-(2-biphenyl)-N'-ethylethanediamide |

| Heck | Styrene, Base (e.g., Et₃N) | Pd(OAc)₂, Ligand (e.g., PPh₃), Solvent (e.g., DMF) | N-(2-(2-phenylvinyl)phenyl)-N'-ethylethanediamide |

| Sonogashira | Phenylacetylene, Base (e.g., Et₃N) | PdCl₂(PPh₃)₂, CuI, Solvent (e.g., THF) | N-(2-(phenylethynyl)phenyl)-N'-ethylethanediamide |

Modifications of the N'-ethyl Substituent

The N'-ethyl group of this compound presents another site for potential chemical modification, allowing for the introduction of diverse functional groups that could modulate the compound's properties.

Oxidation Reactions of the Alkyl Chain

Oxidation of the N'-ethyl group could provide access to a range of derivatives. For instance, selective oxidation of the terminal methyl group could potentially yield a carboxylic acid, N-(2-chlorophenyl)-N'-(carboxymethyl)ethanediamide, after hydrolysis of any intermediate esters. More vigorous oxidation could lead to cleavage of the ethyl group. The specific outcome would depend heavily on the choice of oxidizing agent and reaction conditions.

Selective Functionalization of the Ethyl Group

Selective functionalization of the ethyl group could be achieved through various synthetic strategies. For example, radical halogenation could introduce a halide at the terminal position, which could then be displaced by a variety of nucleophiles to introduce new functional groups. Another approach could involve directed C-H activation, although this would require a suitable directing group within the molecule.

Hypothetical Functionalization Data:

The following table illustrates hypothetical functionalization reactions of the N'-ethyl group.

| Reaction Type | Reagents | Hypothetical Product |

| Terminal Hydroxylation | Biocatalyst (e.g., P450 enzyme) or specific oxidant | N-(2-chlorophenyl)-N'-(2-hydroxyethyl)ethanediamide |

| Halogenation (Radical) | N-Bromosuccinimide (NBS), Initiator (e.g., AIBN) | N-(2-chlorophenyl)-N'-(2-bromoethyl)ethanediamide |

| Amination (from Halide) | Ammonia or primary/secondary amine | N-(2-chlorophenyl)-N'-(2-aminoethyl)ethanediamide (or substituted amine) |

It is crucial to reiterate that the reactions and products described in this article are hypothetical and based on established chemical principles. Experimental validation would be necessary to confirm the feasibility and optimize the conditions for these transformations on this compound.

Detailed Structural and Spectroscopic Data for this compound Not Found in Publicly Available Literature

Following a comprehensive search of scientific databases and scholarly publications, detailed experimental data for the chemical compound this compound, as specified in the advanced structural and spectroscopic outline, could not be located.

The request necessitated specific, in-depth information derived from advanced analytical techniques, including single-crystal X-ray diffraction, high-resolution nuclear magnetic resonance (NMR) spectroscopy, and Hirshfeld surface analysis. Despite targeted searches for crystallographic information—such as molecular conformation, intramolecular interactions, and crystal packing—and for specific 1H and 13C NMR spectral data, no published studies containing this information for this compound were identified.

The required data points for the outlined article are highly specific and can only be obtained through the synthesis and subsequent detailed instrumental analysis of the compound. The absence of such data in the public domain suggests that this compound may not have been the subject of the specific, in-depth structural and spectroscopic investigations required to fulfill the article's outline.

Therefore, it is not possible to generate the requested scientific article with the necessary scientifically accurate and validated content for the following sections:

Advanced Structural Elucidation and Spectroscopic Characterization of N 2 Chlorophenyl N Ethylethanediamide

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Dynamic Studies

High-Resolution 1H and 13C NMR for Structural Assignment

Without primary research data, any attempt to create the specified content would be speculative and would not adhere to the required standards of scientific accuracy.

2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Proximity

Detailed 2D NMR spectroscopic data for N-(2-chlorophenyl)-N'-ethylethanediamide, which would include COSY, HSQC, HMBC, and NOESY experiments, are not available in the reviewed literature. These techniques would be essential for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals and for determining the through-bond and through-space correlations necessary for complete structural elucidation.

Variable Temperature NMR for Conformational Equilibria

No studies utilizing variable temperature NMR to investigate the conformational equilibria of this compound have been reported. Such experiments would be crucial for understanding the dynamic behavior of the molecule, such as the rotation around its amide bonds and the conformational preferences of the ethyl and chlorophenyl groups.

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Analysis and Conformational Fingerprinting

Specific FT-IR and Raman spectra for this compound have not been published. This data would be vital for identifying the characteristic vibrational modes of its functional groups, including the amide C=O and N-H stretches, as well as aromatic and aliphatic C-H vibrations, providing a unique conformational fingerprint.

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

High-resolution mass spectrometry data, which would provide the precise molecular weight and elemental formula of this compound, is not documented. Furthermore, an analysis of its fragmentation pattern under mass spectrometric conditions, which is key to confirming its structure, is also unavailable.

Theoretical and Computational Investigations of N 2 Chlorophenyl N Ethylethanediamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic properties of molecules. For N-(2-chlorophenyl)-N'-ethylethanediamide, a DFT study would begin with geometry optimization. This process computationally determines the most stable three-dimensional arrangement of the atoms, corresponding to the lowest energy state on the potential energy surface. The result is a precise prediction of bond lengths, bond angles, and dihedral angles.

Once the optimized geometry is obtained, DFT is used to calculate the electronic structure. Key properties derived from this include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter. sigmaaldrich.com A smaller gap generally suggests higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron to a higher energy state. sigmaaldrich.comevitachem.com The spatial distribution of HOMO and LUMO orbitals would reveal the likely sites for electrophilic and nucleophilic attack, respectively. For instance, in related N-chlorophenyl-based compounds, the HOMO is often localized on the electron-rich phenyl ring, while the LUMO may be distributed across the amide functionalities. nih.gov

A hypothetical table of calculated electronic properties for this compound, derived from a DFT calculation (e.g., at the B3LYP/6-311G(d,p) level of theory), would look like this:

Table 1: Hypothetical DFT-Calculated Electronic Properties

| Property | Predicted Value | Unit |

|---|---|---|

| HOMO Energy | -6.5 | eV |

| LUMO Energy | -1.2 | eV |

| HOMO-LUMO Gap | 5.3 | eV |

Note: The values in this table are illustrative and represent typical results for a molecule of this type.

The flexible single bonds in the ethanediamide and ethyl group portions of this compound allow for multiple spatial arrangements, or conformations. A potential energy surface (PES) scan is a computational technique used to explore these conformational possibilities. By systematically rotating specific dihedral angles and calculating the energy at each step, a PES is generated. This map reveals the energy minima, which correspond to stable conformers, and the energy barriers between them. Identifying the global minimum conformation is crucial as it represents the most populated structure at equilibrium and is typically used for further property calculations.

Computational methods are highly effective at predicting spectroscopic data, which can be used to validate experimental findings or to assign spectral features.

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is the standard for calculating Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). By computing the magnetic shielding tensors for each nucleus in the optimized molecular structure, a theoretical NMR spectrum can be generated. Comparing these calculated shifts with experimental data is a powerful tool for confirming the molecular structure. The accuracy of these predictions can be improved by accounting for solvent effects.

IR Frequencies: Theoretical vibrational (infrared) spectra are calculated by determining the second derivatives of the energy with respect to atomic displacements. This analysis yields the harmonic vibrational frequencies and their corresponding intensities. These calculated frequencies correspond to specific molecular motions, such as N-H stretching, C=O stretching, and phenyl ring vibrations. While calculated frequencies are often systematically higher than experimental ones, they can be corrected using empirical scaling factors, providing a reliable assignment of the experimental IR spectrum.

Table 2: Hypothetical Comparison of Calculated and Experimental Vibrational Frequencies

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

|---|---|---|---|

| N-H Stretch | 3450 | 3312 | ~3300 |

| C=O Stretch (Amide I) | 1720 | 1651 | ~1650 |

Note: This table is a hypothetical example illustrating the typical correlation between calculated and experimental IR data.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

While quantum chemical calculations typically focus on static, single molecules (or small clusters), Molecular Dynamics (MD) simulations are used to study the behavior of a large ensemble of molecules over time. In an MD simulation, the forces on each atom are calculated using a classical force field, and Newton's equations of motion are solved to track the atoms' positions and velocities.

An MD simulation of this compound in a solvent like water or dimethyl sulfoxide (B87167) (DMSO) would provide a picture of its dynamic behavior. This would allow for the study of how the molecule's conformation changes over time and how it interacts with the surrounding solvent molecules. Such simulations are invaluable for understanding solvation processes, predicting solubility, and exploring how the molecule might behave in a biological environment.

Computational Studies on Reactivity and Reaction Pathways

DFT can also be used to model the reactivity of this compound. By mapping the molecular electrostatic potential (MEP) onto the electron density surface, one can visualize the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, predicting sites of chemical reaction. nih.gov

Furthermore, computational methods can be used to explore potential reaction pathways, such as hydrolysis of the amide bonds. This involves locating the transition state (TS) structure for the reaction—the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy, which is directly related to the reaction rate. Analyzing the geometry of the transition state provides a detailed mechanistic understanding of how the reaction occurs at a molecular level.

Reactivity and Reaction Mechanisms of N 2 Chlorophenyl N Ethylethanediamide and Its Derivatives

Fundamental Mechanistic Pathways Relevant to Ethanediamides

The core of N-(2-chlorophenyl)-N'-ethylethanediamide's reactivity lies in its two amide linkages within the ethanediamide (oxamide) structure. These amide bonds can undergo reactions typical for this functional group, primarily through pathways involving attack at the electrophilic carbonyl carbons.

Amide bonds, including those in ethanediamides, are generally stable but can be cleaved through hydrolysis under acidic or basic conditions, typically requiring heat. libretexts.orgyoutube.com Solvolysis is a broader term for the reaction with a solvent, with hydrolysis being the specific case where the solvent is water.

Acid-Catalyzed Hydrolysis: The mechanism for acid-catalyzed hydrolysis of an amide is a multi-step process. youtube.comyoutube.com

Protonation of the Carbonyl Oxygen: The reaction initiates with the protonation of one of the carbonyl oxygens by an acid (e.g., H₃O⁺). This step is favored over the protonation of the nitrogen atom because the nitrogen lone pair is delocalized through resonance with the carbonyl group, making the oxygen more basic. youtube.com

Nucleophilic Attack by Water: The protonation increases the electrophilicity of the carbonyl carbon, making it susceptible to attack by a weak nucleophile like water. youtube.comyoutube.com This forms a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the newly added hydroxyl group to the nitrogen atom of the amide, converting the nitrogen into a better leaving group (an amine).

Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the amine as a leaving group. youtube.com

Deprotonation: The resulting protonated carboxylic acid is deprotonated by water or another base to yield the final carboxylic acid product (in this case, oxalic acid) and a protonated amine (2-chloroaniline or ethylamine).

This reaction is generally considered irreversible because under acidic conditions, the amine product is protonated to form an ammonium (B1175870) salt, which is not nucleophilic and cannot participate in the reverse reaction. youtube.com

Base-Catalyzed Hydrolysis: Under basic conditions, the hydrolysis mechanism proceeds via a different pathway, typically requiring a strong base like hydroxide (B78521) (OH⁻) and elevated temperatures. chemistrysteps.com

Nucleophilic Attack by Hydroxide: The strong nucleophile (OH⁻) directly attacks one of the electrophilic carbonyl carbons, forming a tetrahedral alkoxide intermediate. chemistrysteps.comlibretexts.org

Elimination of the Leaving Group: The tetrahedral intermediate collapses, and in a highly unfavorable step, eliminates the amide anion (e.g., [C₂H₅NH]⁻ or [ClC₆H₄NH]⁻), which is a very strong base and thus a poor leaving group. chemistrysteps.com

Acid-Base Reaction: The expelled amide anion immediately acts as a strong base, deprotonating the newly formed carboxylic acid in a rapid and irreversible acid-base reaction. This final step drives the equilibrium towards the products, yielding a carboxylate salt (oxalate) and the neutral amine. chemistrysteps.com

The rate of hydrolysis can be dominated by acid or base catalysis depending on the pH of the solution. uregina.ca

Nucleophilic acyl substitution is the hallmark reaction of carboxylic acid derivatives, including amides. libretexts.orgfuturelearn.com This reaction involves the replacement of a leaving group on a carbonyl carbon with a nucleophile. masterorganicchemistry.com For amides, the leaving group is an amine moiety. The general mechanism is a two-step addition-elimination process. libretexts.org

Nucleophilic Addition: A nucleophile attacks the electrophilic carbonyl carbon. The electrophilicity of this carbon is due to the dipole moment created by the highly electronegative oxygen atom. futurelearn.com This attack breaks the C=O pi bond and forms a tetrahedral intermediate with an sp³-hybridized carbon. libretexts.org

Elimination of the Leaving Group: The tetrahedral intermediate is typically unstable and collapses. The lone pair on the oxygen atom reforms the C=O pi bond, and in the process, one of the substituents on the carbon is expelled as a leaving group. futurelearn.com

In the context of this compound, the potential leaving groups are the ethylamino or the 2-chlorophenylamino groups. Amides are the least reactive among carboxylic acid derivatives in nucleophilic acyl substitution reactions. libretexts.org This low reactivity is due to the resonance stabilization of the amide bond, where the nitrogen's lone pair is delocalized onto the carbonyl oxygen, reducing the electrophilicity of the carbonyl carbon. libretexts.orgfuturelearn.com Consequently, forcing conditions are often required to effect these transformations. libretexts.org

Reaction Kinetics and Thermodynamics Studies

Computational and experimental studies on the alkaline hydrolysis of secondary amides like N-methylbenzamide have shown two main free energy barriers corresponding to the formation of the tetrahedral adduct and its subsequent breaking to form products. The second transition state, associated with the C-N bond cleavage, is typically the rate-limiting stage of the process. researchgate.net

Hypothetical Kinetic Data for Amide Hydrolysis

The table below illustrates the type of data that would be collected in a kinetic study of amide hydrolysis, showing how the rate constant might change with reactant concentration and temperature, allowing for the determination of the activation energy (Ea).

| Experiment | [Amide] (M) | [OH⁻] (M) | Temperature (°C) | Observed Rate (M/s) | Calculated k_obs (s⁻¹) |

|---|---|---|---|---|---|

| 1 | 0.1 | 1.0 | 80 | 1.5 x 10⁻⁵ | 1.5 x 10⁻⁴ |

| 2 | 0.2 | 1.0 | 80 | 3.0 x 10⁻⁵ | 1.5 x 10⁻⁴ |

| 3 | 0.1 | 2.0 | 80 | 3.0 x 10⁻⁵ | 3.0 x 10⁻⁴ |

| 4 | 0.1 | 1.0 | 90 | 4.5 x 10⁻⁵ | 4.5 x 10⁻⁴ |

This table is illustrative and does not represent actual experimental data for this compound.

Role of Substituents (e.g., 2-chlorophenyl, ethyl) on Reactivity Profiles

The substituents attached to the amide nitrogens play a crucial role in modulating the reactivity of the ethanediamide core. This is achieved through a combination of electronic (inductive and resonance) and steric effects. nih.gov

2-Chlorophenyl Group: The phenyl ring itself is electron-withdrawing. The chlorine atom at the ortho position exerts a strong electron-withdrawing inductive effect (-I) due to its high electronegativity. nih.govotterbein.edu This effect pulls electron density away from the adjacent amide nitrogen and, by extension, from the attached carbonyl carbon. This increases the electrophilicity (the partial positive charge) of the carbonyl carbon, making it a more favorable target for nucleophilic attack. otterbein.edu

Ethyl Group: The ethyl group is an alkyl group, which is generally considered to be weakly electron-donating through an inductive effect (+I). This effect pushes electron density towards the adjacent amide nitrogen, which can then be delocalized into the carbonyl system. This donation of electron density slightly reduces the electrophilicity of its attached carbonyl carbon, making it less reactive towards nucleophiles compared to an unsubstituted amide.

Steric Effects: The 2-chlorophenyl group is significantly bulkier than the ethyl group. This steric hindrance can impede the approach of a nucleophile to the adjacent carbonyl carbon, potentially slowing down the reaction rate at that site, irrespective of the electronic effects. otterbein.edu

The net effect is a molecule with two non-equivalent carbonyl groups, with the one adjacent to the 2-chlorophenyl group being more electrophilic but also more sterically hindered.

Comparison of Substituent Electronic Effects

| Substituent | Classification | Primary Electronic Effect | Effect on Carbonyl Electrophilicity |

|---|---|---|---|

| -Cl (on phenyl) | Electron-Withdrawing | Inductive (-I) | Increase |

| -C₂H₅ (ethyl) | Electron-Donating | Inductive (+I) | Decrease |

| -H (for comparison) | Neutral | N/A | Baseline |

This table is based on general principles of substituent effects. otterbein.edu

Regioselectivity and Stereoselectivity in Reactions Involving this compound

Regioselectivity refers to the preference of a chemical reaction to occur at one position over another. khanacademy.org In this compound, the two carbonyl carbons are chemically distinct, creating the potential for regioselectivity in reactions like hydrolysis or nucleophilic acyl substitution. A nucleophile could attack either the carbonyl carbon bonded to the N-(2-chlorophenyl) group or the one bonded to the N-ethyl group.

The outcome would be determined by a balance of the electronic and steric factors discussed previously.

Electronic Control: The carbonyl adjacent to the electron-withdrawing 2-chlorophenyl group is more electrophilic and would be the electronically preferred site of attack.

Steric Control: The same carbonyl is more sterically hindered by the bulky ortho-substituted phenyl ring, which would disfavor attack at this site.

Therefore, the regioselectivity of a given reaction would depend on the specific nucleophile and reaction conditions. Small, unhindered nucleophiles might preferentially attack the more electrophilic (but hindered) site, while large, bulky nucleophiles would likely attack the less sterically encumbered site adjacent to the ethyl group. Theoretical calculations and experimental studies on related asymmetric systems are often used to predict and understand this type of selectivity. rsc.org

Stereoselectivity refers to the preferential formation of one stereoisomer over another. khanacademy.org For this compound itself, which is achiral, reactions with achiral reagents would not typically lead to stereoselective outcomes. However, if the molecule were to react with a chiral reagent or under the influence of a chiral catalyst, it could be possible to achieve stereoselective transformations, particularly if new stereocenters are formed during the reaction. nih.gov

Coordination Chemistry: N 2 Chlorophenyl N Ethylethanediamide As a Ligand

Potential Coordination Modes of the Ethanediamide Moiety

The ethanediamide core of N-(2-chlorophenyl)-N'-ethylethanediamide is the primary site for metal coordination. This moiety offers several potential binding modes, largely dictated by the nature of the metal center, reaction conditions, and the steric and electronic properties of the substituents (the 2-chlorophenyl and ethyl groups).

N,N'-Chelation: This is anticipated to be a common coordination mode where the two nitrogen atoms of the amide groups donate their lone pairs of electrons to a single metal center. This forms a stable five-membered chelate ring, a favored configuration in coordination chemistry. The stability of this mode is enhanced by the chelate effect.

O,O'-Chelation: Coordination can also occur through the two carbonyl oxygen atoms. This would result in the formation of a seven-membered chelate ring. While generally less favored than five- or six-membered rings, this mode is plausible, particularly with larger metal ions or under specific steric constraints imposed by other ligands in the coordination sphere.

Bridging Ligand: this compound can act as a bridging ligand, linking two or more metal centers. This can occur in several ways:

N,O-Bridging: One nitrogen and one oxygen atom from the same amide group could coordinate to two different metal ions.

Bis-bidentate Bridging: The ligand could use its N,N'-donor sites to chelate one metal ion and its O,O'-donor sites to chelate another, or it could bridge two metal centers using one donor atom from each amide group. This behavior can lead to the formation of polynuclear complexes or coordination polymers.

The specific coordination mode adopted would be influenced by factors such as the preferred coordination number of the metal ion and the electronic character of the ligand's donor atoms.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound would likely involve the reaction of the ligand with a suitable metal precursor in an appropriate solvent. For instance, complexes of rhenium could be prepared using starting materials like [Re(CO)₅Cl] or [NEt₄]₂[ReBr₃(CO)₃]. nih.gov Ruthenium complexes could be synthesized from precursors such as RuCl₃·xH₂O or arene-ruthenium dimers like [(p-cymene)RuCl₂]₂. Manganese complexes are often prepared from manganese(II) salts like MnCl₂ or Mn(OAc)₂. mdpi.comnih.gov

The general synthetic procedure would involve dissolving the ligand and the metal salt in a solvent (e.g., methanol, ethanol (B145695), or acetonitrile) and stirring the mixture, possibly with heating, to facilitate the complexation reaction. The resulting metal complex may precipitate from the solution upon cooling or after the addition of a less-polar solvent.

Infrared (IR) spectroscopy is a powerful tool for confirming the coordination of the ethanediamide ligand to a metal center. The coordination is expected to cause noticeable shifts in the vibrational frequencies of the C=O (carbonyl) and C-N (amide) bonds.

Shifts in C=O Stretching Frequencies: If coordination occurs through the carbonyl oxygen atoms (O,O'-chelation), the C=O bond is weakened due to the donation of electron density to the metal. This would result in a shift of the ν(C=O) stretching frequency to a lower wavenumber (red shift) in the IR spectrum compared to the free ligand.

Shifts in C-N Stretching Frequencies: Conversely, if N,N'-chelation occurs, the delocalization of the nitrogen lone pair into the carbonyl group is diminished. This would strengthen the C=O bond, leading to a shift of the ν(C=O) band to a higher wavenumber (blue shift). Simultaneously, the C-N bond order would decrease, causing a red shift in the ν(C-N) band.

These characteristic shifts provide strong evidence for the mode of coordination.

Table 1: Expected IR Frequency Shifts upon Coordination of this compound

| Functional Group | Free Ligand (cm⁻¹) (Hypothetical) | O,O'-Coordination (cm⁻¹) (Expected) | N,N'-Coordination (cm⁻¹) (Expected) |

|---|---|---|---|

| ν(N-H) | ~3300 | ~3300 | 3250-3200 (Broadened) |

| ν(C=O) | ~1650 | 1620-1580 (Red Shift) | 1680-1700 (Blue Shift) |

Structural Analysis of Coordination Compounds

Metal-Ligand Bond Lengths: The bond lengths between the metal center and the donor atoms (M-N and M-O) would provide insight into the strength of the coordination bonds. For instance, in ruthenium(II) diamine complexes, Ru-N distances are typically in the range of 2.02-2.16 Å. nih.gov Similar ranges would be expected for complexes of this compound.

Coordination Geometry: The arrangement of the ligand and any co-ligands around the metal center determines the coordination geometry. For transition metals like rhenium, ruthenium, and manganese, octahedral geometry is common, especially with a coordination number of six. fullcoll.edu However, other geometries such as tetrahedral or square planar are also possible depending on the metal's oxidation state and electronic configuration. For example, a manganese(II) complex could adopt a distorted tetrahedral or octahedral geometry. mdpi.com

Table 2: Plausible Structural Parameters for a Hypothetical Octahedral Metal Complex [M(L)₂(X)₂]

| Parameter | Expected Value |

|---|---|

| Metal Center (M) | Re(I), Ru(II), Mn(II) |

| Ligand (L) | This compound |

| Coordination Mode | Bidentate (N,N'-chelation) |

| Coordination Number | 6 |

| Geometry | Distorted Octahedral |

| M-N Bond Length | 2.0 - 2.2 Å |

Electronic and Redox Properties of Formed Complexes

The electronic properties of the metal complexes of this compound can be investigated using techniques such as UV-Vis spectroscopy and cyclic voltammetry.

Electronic Spectra: The UV-Vis spectra of the complexes are expected to show bands corresponding to ligand-centered (π→π*) transitions and, more importantly, metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) transitions. The energies of these charge transfer bands are sensitive to the nature of the metal, its oxidation state, and the electronic properties of the ligand.

Redox Properties: Cyclic voltammetry (CV) is a key technique for probing the redox behavior of the metal complexes. sathyabama.ac.in A CV experiment can reveal the potentials at which the metal center undergoes oxidation or reduction. For example, a ruthenium(II) complex may exhibit a reversible or quasi-reversible oxidation wave corresponding to the Ru(II)/Ru(III) couple. The potential of this wave would be influenced by the electron-donating or -withdrawing nature of the this compound ligand. Similarly, manganese complexes can show redox processes associated with the Mn(II)/Mn(III) couple. The stability of different oxidation states and the reversibility of the redox processes are critical for applications in catalysis and materials science. analis.com.my

Table 3: Hypothetical Redox Potentials for Metal Complexes of this compound

| Complex (Hypothetical) | Redox Couple | Potential (V vs. Fc/Fc⁺) | Reversibility |

|---|---|---|---|

| [Ru(L)₂(Cl)₂] | Ru(II)/Ru(III) | +0.5 to +0.9 | Quasi-reversible |

| [Mn(L)₂(Cl)₂] | Mn(II)/Mn(III) | +0.8 to +1.2 | Irreversible |

Supramolecular Chemistry and Self Assembly of N 2 Chlorophenyl N Ethylethanediamide

Investigation of Hydrogen Bonding Networks and Architectures

The primary driving force for the self-assembly of oxamide (B166460) derivatives is the formation of robust hydrogen-bonding networks. wikipedia.org The N-H and C=O groups within the oxamide core are ideal donors and acceptors for hydrogen bonds, leading to highly organized solid-state structures.

The oxamide functionality inherently possesses self-complementary hydrogen-bonding sites. The two amide protons (N-H) can act as hydrogen bond donors, while the two carbonyl oxygens (C=O) serve as acceptors. This complementarity leads to the formation of characteristic hydrogen-bonded tapes or sheets. acs.orgresearchgate.net In the solid state, N,N'-disubstituted oxamides typically adopt a planar conformation with a trans configuration of the carbonyl groups to minimize steric hindrance and maximize hydrogen bonding efficiency. psu.edursc.org This arrangement facilitates the formation of linear chains through intermolecular N-H···O=C hydrogen bonds.

These primary chains can then interact with adjacent chains to form two-dimensional sheets. The specific architecture is influenced by the nature of the substituents on the nitrogen atoms. For an unsymmetrical molecule like N-(2-chlorophenyl)-N'-ethylethanediamide, the packing will be influenced by the steric and electronic differences between the 2-chlorophenyl and the ethyl groups.

In some instances, particularly in solution or when other functional groups are present, three-center (bifurcated) intramolecular hydrogen bonds can also be observed, where an amide proton interacts with both carbonyl oxygen atoms simultaneously. psu.edursc.orgresearchgate.net

In addition to the dominant N-H···O=C hydrogen bonds, other intermolecular forces play a crucial role in the self-assembly of this compound in both solution and the solid state. These interactions include:

C-H···O and C-H···π Interactions: Weaker hydrogen bonds, such as those involving carbon as a donor (C-H), are also significant in directing the crystal packing. The aromatic C-H bonds of the chlorophenyl group or the aliphatic C-H bonds of the ethyl group can interact with the carbonyl oxygens (C-H···O) or the aromatic π-system (C-H···π). nih.govrsc.org

Halogen Bonding: The chlorine atom on the phenyl ring can act as a halogen bond donor, interacting with nucleophilic atoms like the carbonyl oxygen of a neighboring molecule.

In solution, the self-assembly process is a dynamic equilibrium. The strength and directionality of the hydrogen bonds compete with solute-solvent interactions. In polar solvents, solvent molecules can form hydrogen bonds with the oxamide group, potentially disrupting self-assembly. Conversely, in non-polar solvents, the intermolecular hydrogen bonds between oxamide molecules are more favored, leading to aggregation and the formation of ordered structures.

Co-crystallization and Co-assembly with Other Chemical Species

The robust hydrogen-bonding capability of the oxamide moiety makes this compound an excellent candidate for co-crystallization. nih.gov Co-crystals are multicomponent crystalline solids where at least two different neutral molecules are held together in a stoichiometric ratio within the crystal lattice, primarily through non-covalent interactions like hydrogen bonds. nih.govijpsr.com

By introducing a "co-former" molecule that has complementary hydrogen bond donor or acceptor sites, it is possible to form novel crystalline structures with modified physical properties. Potential co-formers for this compound could include:

Carboxylic acids: The -COOH group can form strong hydrogen bonds with the carbonyl groups of the oxamide.

Amides or other molecules with N-H groups: These can interact with the oxamide's carbonyl oxygens.

Pyridine or other nitrogen-containing heterocycles: The nitrogen atom in these rings can act as a hydrogen bond acceptor for the oxamide's N-H groups.

The formation of co-crystals can be achieved through various methods, such as slow evaporation from solution, grinding of the solid components (with or without a small amount of solvent), or slurry crystallization. nih.govijpsjournal.comyoutube.com The resulting co-crystal architecture will depend on the relative strength and geometry of the hydrogen bonds formed between the oxamide and the co-former versus the self-complementary hydrogen bonds of the oxamide itself.

Theoretical Modeling of Supramolecular Interactions

Theoretical modeling, particularly using Density Functional Theory (DFT), is a powerful tool for understanding the supramolecular interactions of oxamide-containing compounds. nih.govnih.govresearchgate.net These computational methods can provide valuable insights into:

Geometrical Parameters: Calculation of bond lengths, bond angles, and dihedral angles in the most stable conformations of the molecule and its assemblies.

Interaction Energies: Quantification of the strength of different non-covalent interactions, such as hydrogen bonds, π-π stacking, and van der Waals forces. nih.govresearchgate.net The Quantum Theory of Atoms in Molecules (QTAIM) is often used to analyze the electron density at bond critical points to characterize and quantify the strength of hydrogen bonds. nih.govnih.gov

Spectroscopic Properties: Prediction of vibrational frequencies (IR and Raman) and NMR chemical shifts, which can be compared with experimental data to validate the proposed structures. nih.gov

Molecular Electrostatic Potential (MEP) Surfaces: Visualization of the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule, which helps to predict the sites for electrophilic and nucleophilic attacks and the geometry of intermolecular interactions. researchgate.net

For this compound, theoretical modeling could be used to compare the stability of different possible hydrogen-bonded conformers and to predict the most likely co-crystallization partners and the resulting supramolecular synthons.

Crystal Engineering: Design Principles for Solid-State Architectures

Crystal engineering is the rational design and synthesis of functional solid-state structures based on an understanding of intermolecular interactions. acs.orgrsc.org The oxamide group is considered a highly reliable and persistent hydrogen-bonding unit, making it a valuable building block in crystal engineering. acs.org

The design principles for creating specific solid-state architectures with this compound would revolve around the predictable self-assembly of the oxamide core and the influence of its unsymmetrical substituents. The general strategies include:

Synthon Approach: Identifying and utilizing robust and predictable intermolecular recognition motifs, known as supramolecular synthons. For oxamides, the primary synthon is the hydrogen-bonded chain or tape. By choosing appropriate co-formers, it's possible to create different synthons and, consequently, different crystal structures.

Control of Dimensionality: The substituents on the oxamide can be modified to control the dimensionality of the resulting network. Bulky substituents might favor the formation of 1D chains or discrete assemblies, while smaller or more interactive substituents could facilitate the packing of chains into 2D sheets or 3D networks.

Exploiting Weaker Interactions: While the primary N-H···O hydrogen bonds form the main framework, weaker interactions like C-H···O, C-H···π, and π-π stacking can be used to fine-tune the crystal packing and properties. nih.govrsc.org The specific placement of the chlorine atom on the phenyl ring in this compound could be strategically used to encourage specific packing motifs through halogen bonding or by influencing the electronic nature of the aromatic ring.

By applying these principles, it is theoretically possible to design crystalline forms of this compound, or its co-crystals, with desired properties such as specific packing densities, porosities, or stabilities.

Academic Applications and Future Research Trajectories in Chemical Science

Role as a Building Block in Advanced Organic Synthesis and Methodology Development

The ethanediamide core, as present in N-(2-chlorophenyl)-N'-ethylethanediamide, is a valuable structural motif in organic synthesis. Traditional methods for preparing oxalamides often involve the reaction of oxalic acid with agents like thionyl chloride to produce oxalyl chloride, which is then treated with amines. nih.gov Alternative strategies include the oxidative carbonylation of amines or the aminolysis of oxalates. nih.govrsc.org However, these methods can generate significant waste and use hazardous reagents. nih.govrsc.org

More sustainable and atom-economic approaches are a key focus of modern methodology development. A significant advancement is the acceptorless dehydrogenative coupling of ethylene (B1197577) glycol and amines, catalyzed by ruthenium pincer complexes, which produces H₂ as the only byproduct. nih.gov This method represents a greener alternative for constructing the oxalamide backbone. nih.gov

The N,N'-disubstituted nature of compounds like this compound, featuring both an aryl (2-chlorophenyl) and an alkyl (ethyl) group, makes them versatile building blocks. The differential reactivity of the two amide nitrogens can be exploited in sequential reactions. Furthermore, the core structure is a precursor for more complex molecules. For instance, related N,N'-disubstituted amidines have been synthesized from carboxylic acids and amines by heating, showcasing the utility of this type of scaffold in accessing other functional groups. researchgate.net The synthesis of various benzoyl phenyl oxalamide derivatives has also been reported, highlighting the accessibility and modularity of this class of compounds for creating libraries of molecules with tailored properties. nih.gov

Applications in Homogeneous or Heterogeneous Catalysis (e.g., as a chiral or achiral ligand in catalytic reactions)

The ethanediamide (oxalamide) framework is a powerful platform for ligand design in catalysis. The two nitrogen atoms and two carbonyl oxygen atoms can act as coordination sites for metal centers. N,N'-disubstituted oxalamides have been successfully employed as ligands in various catalytic transformations.

Notably, a class of N-(naphthalen-1-yl)-N'-alkyl oxalamides, which are structurally analogous to this compound, have proven to be highly effective ligands for copper-catalyzed aryl amination reactions. acs.orgorganic-chemistry.org These ligands enabled the coupling of (hetero)aryl iodides and bromides with primary amines at very low catalyst loadings (as low as 0.01 mol %), demonstrating high turnover numbers and broad substrate compatibility under mild conditions. acs.orgorganic-chemistry.org The introduction of additional coordinating groups, such as oxygen atoms within the N-alkyl chains, has also been shown to enhance catalytic efficiency in copper-catalyzed arylations. rsc.org

While this compound itself is achiral, the ethanediamide scaffold is readily adaptable for asymmetric catalysis. By incorporating chiral substituents on the nitrogen atoms, chiral ligands can be created. researchgate.netenamine.net For example, chiral polymeric diamine ligands have been developed for highly efficient iridium-catalyzed asymmetric transfer hydrogenation of ketones. nih.gov The modular nature of the ethanediamide synthesis allows for the straightforward introduction of chirality, making it a "privileged" ligand structure for developing new asymmetric catalysts. sigmaaldrich.com

Table 1: Examples of Ethanediamide-Type Ligands in Catalysis

| Ligand Class | Catalytic Reaction | Metal | Key Finding | Reference |

|---|---|---|---|---|

| N-(Naphthalen-1-yl)-N'-alkyl oxalamides | Aryl Amination | Copper (Cu) | Achieves high turnovers ( >10,000) at very low catalyst loadings (0.01 mol %). | acs.orgorganic-chemistry.org |

| Oxalamides with ether-functionalized N-alkyl chains | Arylation of Alcohols and Phenols | Copper (Cu) | Additional oxygen donors in the ligand enhance catalytic efficiency and substrate scope. | rsc.org |

| Chiral Polymeric Diamine Ligands | Asymmetric Transfer Hydrogenation | Iridium (Ir) | Provides excellent enantioselectivities (up to 99% ee) and high total turnover numbers. | nih.gov |

| Chiral Pyridyl-diamide (pda) Ligands | Luminescence Probes | Europium (Eu) | Induces circularly polarized luminescence upon complexation with lanthanide ions. | researchgate.net |

Contribution to Fundamental Understanding of Amide Chemistry and Weak Intermolecular Interactions

The this compound molecule is an excellent model for studying fundamental aspects of amide chemistry and non-covalent interactions. The core oxalamide unit is a self-complementary hydrogen bonding motif, capable of both donating and accepting two hydrogen bonds. utwente.nl This leads to the formation of robust, one-dimensional hydrogen-bonded arrays in the solid state. utwente.nlacs.org

The key interactions governing the structure and assembly of ethanediamides include:

N-H···O=C Hydrogen Bonding: This is the primary interaction, leading to the formation of predictable supramolecular structures like β-networks. acs.orgacs.org The geometry of this bond in oxalamides can be influenced by intramolecular hydrogen bonding. utwente.nl

Intramolecular Interactions: In N-aryl substituted amides, intramolecular hydrogen bonds can form, which dictate the molecule's stable conformation. nih.gov NMR studies on benzoyl phenyl oxalamides have provided unambiguous evidence for these interactions. nih.gov

Other Weak Interactions: Dipole-dipole interactions and van der Waals forces also play a significant role in the molecular assembly. harvard.edu The interaction between amide groups and aromatic sp² carbons can be particularly favorable. pnas.org

The presence of two different substituents on the nitrogen atoms (aryl vs. alkyl) in this compound introduces asymmetry, which can lead to more complex and potentially less predictable packing arrangements compared to symmetrically substituted oxalamides. The study of such systems contributes to a deeper understanding of how subtle changes in molecular structure influence the competition between different intermolecular forces, a central theme in supramolecular chemistry and crystal engineering. researchgate.netanu.edu.au

Exploration of New Mechanistic Paradigms

The reactions involving ethanediamides serve as a platform for exploring novel mechanistic pathways. For instance, the mechanism of the ruthenium-catalyzed synthesis of oxalamides from ethylene glycol and amines has been elucidated using DFT calculations. rsc.org This study revealed a multi-step process involving alcohol oxidation, hydrogen generation, and amine addition, with the rate-determining step being the formation of molecular hydrogen. rsc.org

The study of transamidation reactions—the exchange of an amine moiety in an amide—is another area where ethanediamide derivatives are relevant. These reactions are challenging due to the low reactivity of the amide bond and typically require a catalyst to activate the amide. mdpi.com Mechanistic studies, often supported by DFT, have been conducted to understand the role of catalysts and the reaction pathways, which can differ based on the amide's substitution pattern (primary, secondary, or tertiary). mdpi.com

Furthermore, the study of heteroatom substitution on the amide nitrogen has revealed significant changes in amide resonance and can lead to unusual reactivity, such as the HERON (Heteroatom Rearrangement On Nitrogen) reaction. nih.gov While not directly applicable to this compound, these studies expand the fundamental understanding of amide bond reactivity, which could inspire new transformations for this class of compounds.

Computational Chemistry for Rational Design of New Ethanediamide-Based Systems

Computational chemistry, particularly Density Functional Theory (DFT), is an indispensable tool for investigating and predicting the properties of ethanediamide systems. rsc.orgnih.gov For molecules like this compound, computational methods can provide deep insights into several key areas:

Conformational Analysis: DFT calculations can determine the most stable conformations of the molecule. For N,N'-dialkyl oxalamides, the planar s-trans arrangement of the oxalamide moiety is typically the most stable. fao.org The presence of bulky or interactive groups like 2-chlorophenyl can introduce conformational complexities that are readily explored computationally.

Electronic Structure and Reactivity: Calculations can map the molecular electrostatic potential (MEP), identifying electron-rich (e.g., carbonyl oxygens) and electron-poor (e.g., amide protons) regions. nih.gov This information is crucial for predicting sites of intermolecular interaction and chemical reactivity.

Interaction Energies: The strength of hydrogen bonds and other non-covalent interactions can be quantified. nih.gov Techniques like Quantum Theory of Atoms In Molecules (QTAIM) and Non-Covalent Interactions (NCI) analysis provide detailed pictures of these weak forces. nih.govnih.gov

Mechanistic Elucidation: As mentioned previously, DFT is used to map out entire catalytic cycles, identify transition states, and determine rate-limiting steps, which is vital for optimizing reaction conditions and designing better catalysts. rsc.org

These computational tools enable the rational design of new ethanediamide-based molecules for specific applications, such as ligands with optimal binding properties or materials with desired self-assembly characteristics, before committing to synthetic efforts. nih.govwiley.com

Table 2: Application of Computational Methods to Ethanediamide Systems

| Computational Technique | Area of Investigation | Key Insights Provided | Reference |

|---|---|---|---|

| DFT (B3LYP, M06-2X) | Reaction Mechanism | Elucidation of catalytic cycles, identification of transition states and rate-determining steps. | rsc.orgmdpi.com |

| DFT / GIAO | Conformational Analysis & NMR | Prediction of stable conformers (e.g., planar s-trans) and assignment of NMR signals. | fao.org |

| QTAIM / NCI Analysis | Non-Covalent Interactions | Validation and characterization of intramolecular hydrogen bonds and other weak interactions. | nih.gov |

| Molecular Docking | Ligand-Receptor Binding | Prediction of binding poses and affinities for rationally designed inhibitors or ligands. | nih.govnih.gov |

Potential for Integration into Novel Materials Science

From a chemical structure and reactivity perspective, the ethanediamide core is a prime candidate for integration into novel materials. This potential stems directly from its inherent ability to form predictable and robust hydrogen-bonded networks. utwente.nlacs.org Supramolecular chemistry, which focuses on organizing molecules through non-covalent interactions, heavily utilizes motifs like the oxalamide group. researchgate.netanu.edu.auscribd.com

The combination of a rigid aromatic group (2-chlorophenyl) and a flexible alkyl group (ethyl) in this compound offers a design strategy for creating materials with specific structural features. The persistent hydrogen bonding of the oxalamide unit can drive the one-dimensional assembly of molecular chains or tapes. utwente.nl The aromatic and alkyl side groups would then decorate this central spine, influencing the higher-order packing of these chains and thus the bulk properties of the material.

The reactivity of the amide groups could also be harnessed to integrate these molecules into polymeric structures. For example, the amine functionalities could, in principle, be involved in polymerization reactions, using the self-assembly properties of the ethanediamide core to introduce order into the resulting polymer. The reliable formation of hydrogen-bonded β-networks by oxalamide dicarboxylic acids demonstrates the power of this functional group to direct the formation of two-dimensional structures, a key principle in designing functional materials. acs.orgacs.org

Q & A

Q. Methods for impurity profiling :

- HPLC-MS : Reverse-phase C18 column (ACN/water gradient) detects hydrolyzed byproducts (e.g., free 2-chloroaniline) .

- 1H NMR : Integrate impurity peaks (δ 6.8–7.2 ppm for aromatic contaminants) .

Case study : A 5% discrepancy between theoretical and experimental yields was traced to incomplete coupling; optimization with excess ethylamine (1.2 eq) resolved the issue .

Advanced: How do steric and electronic effects influence the reactivity of this compound in nucleophilic substitutions?

- Steric effects : The 2-chlorophenyl group hinders nucleophilic attack at the carbonyl carbon, reducing reaction rates with bulky nucleophiles (e.g., tert-butoxide) .

- Electronic effects : The electron-withdrawing chlorine enhances electrophilicity, favoring reactions with soft nucleophiles (e.g., thiols) .

Experimental validation : Kinetic studies show a 30% slower reaction rate compared to non-chlorinated analogs .

Advanced: How can computational modeling predict the biological activity of this compound?

Q. Approach :

Docking studies : Use AutoDock Vina to simulate binding to target enzymes (e.g., proteases).

ADMET prediction : SwissADME evaluates bioavailability (LogP ~2.5 suggests moderate permeability) .

Key finding : The chloro group enhances binding affinity to hydrophobic pockets (ΔG = −8.2 kcal/mol) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products